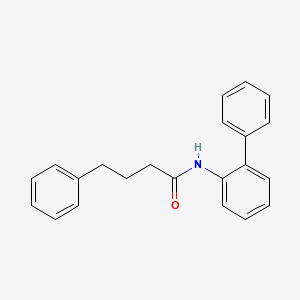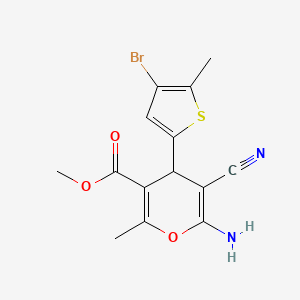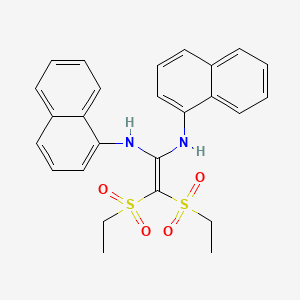![molecular formula C20H19N3O2 B4890768 N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2009 and has since been studied extensively due to its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide inhibits PLD activity by binding to the active site of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide binds to the catalytic site of PLD and prevents the hydrolysis of phosphatidylcholine, thereby reducing the production of PA.
Biochemical and Physiological Effects:
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PLD by N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to reduce cell migration and invasion in cancer cells. N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide in lab experiments is its specificity for PLD. This allows researchers to selectively inhibit PLD activity without affecting other cellular processes. However, one limitation of using N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide. One area of research could be the development of more potent and selective PLD inhibitors. Another area of research could be the investigation of the role of PLD in various diseases, including cancer and inflammatory disorders. Additionally, the development of new methods for delivering N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide to cells could expand its potential therapeutic applications.
Synthesemethoden
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide can be synthesized using a multi-step process that involves the reaction of isonicotinoyl chloride with 3-furylmethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been widely used in scientific research due to its ability to inhibit PLD activity. PLD is involved in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD by N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been shown to have a variety of effects on cellular processes, including changes in cell morphology, cell migration, and cell proliferation.
Eigenschaften
IUPAC Name |
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(16-4-8-21-9-5-16)22-19-3-1-2-17-13-23(10-6-18(17)19)12-15-7-11-25-14-15/h1-5,7-9,11,14H,6,10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUXTSTABVEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-N-methyl-3-piperidinamine](/img/structure/B4890685.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4890693.png)

![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

amino]benzamide](/img/structure/B4890727.png)

![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)